molecular formula C4H2Br2O B1599518 2,3-Dibromofuran CAS No. 30544-34-4

2,3-Dibromofuran

Cat. No. B1599518
CAS RN: 30544-34-4
M. Wt: 225.87 g/mol
InChI Key: GKPGEBCMRMQOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromofuran is a chemical compound with the molecular formula C4H2Br2O . It is a product of the Thermo Scientific Chemicals brand .


Synthesis Analysis

2,3-Dibromofuran can be synthesized from furan-2-carboxylate via dibromination, hydrolysis of the ester, and decarboxylation . The initial lithiation at this compound occurs at position 5 due to the electron-withdrawing effect of the neighboring oxygen atom .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromofuran has been analyzed using Density Functional Theory (DFT) with a 6-311++G (d,p) basis set . The optimized frequency, the observed geometry, and intensity of vibrational bands of the sample were obtained . The molecular weight of 2,3-Dibromofuran is 225.87 g/mol .


Chemical Reactions Analysis

The chemical reactions of 2,3-Dibromofuran involve halogen migration and prevention of halogen dance . Both these reactions could be obtained by variation of the reaction conditions from this educt, thus providing access to two different substitution patterns via one-pot procedures .


Physical And Chemical Properties Analysis

2,3-Dibromofuran has a molecular weight of 225.87 g/mol . The FTIR and FT Raman spectra of 2,3-dibromofuran have been recorded in the region 4000-400 cm-1 and 4000-100 cm-1 respectively .

Scientific Research Applications

  • Summary of the Application: 2,3-Dibromofuran has been used in vibrational spectroscopic studies, specifically Fourier Transform Infrared (FTIR) and FT-Raman studies . These studies are important for understanding the vibrational properties of the molecule.
  • Methods of Application or Experimental Procedures: The FTIR and FT Raman spectra of 2,3-dibromofuran were recorded in the region 4000-400 cm -1 and 4000-100 cm-1 respectively . The optimized geometry, frequency, and intensity of vibrational bands of 2,3-dibromofuran were obtained by Density Functional Theory (DFT) using a 6-311++G (d,p) basis set .
  • Results or Outcomes: The harmonic vibrational frequencies were calculated and scaled values have been compared with experimental FTIR and FT-Raman spectra . The observed and calculated frequencies were found to be in good agreement . The molecular electrostatic potential was carried out and the calculated HOMO and LUMO energies showed that charge transfer occurs within the molecule .

Safety And Hazards

2,3-Dibromofuran is a flammable liquid and vapour. It is toxic if swallowed and causes skin irritation and serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2,3-dibromofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPGEBCMRMQOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427379
Record name 2,3-dibromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromofuran

CAS RN

30544-34-4
Record name 2,3-dibromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30544-34-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromofuran
Reactant of Route 2
Reactant of Route 2
2,3-Dibromofuran
Reactant of Route 3
2,3-Dibromofuran
Reactant of Route 4
Reactant of Route 4
2,3-Dibromofuran
Reactant of Route 5
2,3-Dibromofuran
Reactant of Route 6
Reactant of Route 6
2,3-Dibromofuran

Citations

For This Compound
84
Citations
T Bach, L Krüger - Synlett, 1998 - thieme-connect.com
Regioselective Pd (0)-catalyzed cross-coupling reactions on the title compound 1 occur at the C-2 carbon atom in excellent yields with a variety of organometallic reagents. The …
Number of citations: 22 www.thieme-connect.com
T Bach, L Krüger - European journal of organic chemistry, 1999 - Wiley Online Library
The 5‐acceptor‐substituted 2,3‐dibromofurans 1 and 2 underwent a regioselective Pd 0 ‐catalyzed coupling reaction at the C‐2 carbon atom. With alkynes the corresponding 2‐…
DJ Chadwick, J Chambers, GD Meakins… - Journal of the Chemical …, 1973 - pubs.rsc.org
Convenient routes from readily available starting materials to furan- and thiophen-2-carboxylic acids with substituents (mainly halogen atoms) at various positions are described. A …
Number of citations: 7 pubs.rsc.org
S Seshadri, R MP, R Sangeetha - researchgate.net
The FTIR and FT Raman spectra of 2, 3-dibromofuran have been recorded in the region 4000-400 cm-1 and 4000-100 cm-1 respectively. The optimized geometry, frequency and …
Number of citations: 4 www.researchgate.net
KM Shea - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
Publisher Summary Furan-containing molecules are found in both natural products and pharmaceuticals. At one time, furfural was produced in great quantities from corncobs. Perillene, …
Number of citations: 2 www.sciencedirect.com
GA Salman, RU Nisa, VO Iaroshenko, J Iqbal… - Organic & …, 2012 - pubs.rsc.org
Benzofuroquinolines were prepared by a new type of Pd catalyzed annulation reaction. In the first step, 2-alkynyl-3-bromobenzofurans were prepared by Sonogashira reactions of 2,3-…
Number of citations: 16 pubs.rsc.org
AB CHO - Elsevier
Publisher Summary Furan-containing molecules are found in both natural products and pharmaceuticals. At one time, furfural was produced in great quantities from corncobs. Perillene, …
Number of citations: 0 www.sciencedirect.com
S Sruti, MP Rasheed - Laser Science, 2015 - opg.optica.org
The FTIR and FT Raman spectra of 2, 3-dibromofuran have been recorded in the region 4000-400 cm-1 and 4000-100 cm-1 respectively. The optimized frequency, the observed …
Number of citations: 2 opg.optica.org
M Hussain, RA Khera, NT Hung… - Organic & Biomolecular …, 2011 - pubs.rsc.org
Suzuki–Miyaura reactions of 2,3,4,5-tetrabromofuran allow a convenient and site-selective synthesis of mono-, di- and tetraarylfurans which are not readily available by other methods. …
Number of citations: 37 pubs.rsc.org
J Liu, CJ Simmons, H Xie, F Yang… - Advanced Synthesis …, 2017 - Wiley Online Library
We recently developed a novel Rh‐catalyzed carbonylative benzannulation for the synthesis of indoles, benzofurans, and many related heterocycles. In this update, we demonstrated …
Number of citations: 36 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.